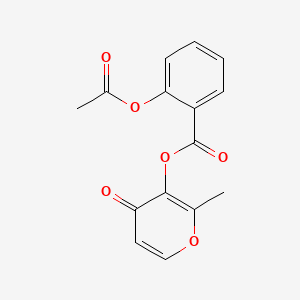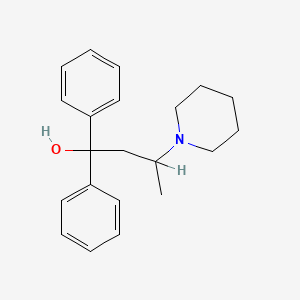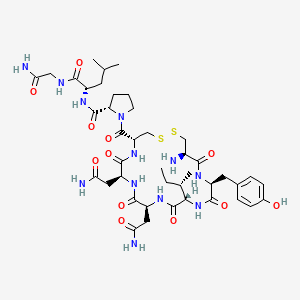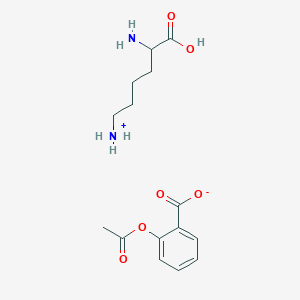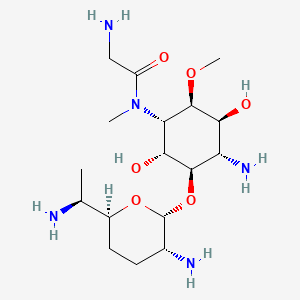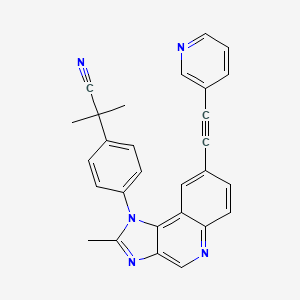
NVP-BAG956
Descripción general
Descripción
Aplicaciones Científicas De Investigación
BAG 956 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto de herramienta para estudiar las vías de señalización PI3K y PDK1.
Biología: Se emplea en ensayos celulares para investigar sus efectos sobre la proliferación y la apoptosis celular.
Medicina: Se explora como un posible agente terapéutico para varios tipos de cáncer, incluyendo la leucemia y el melanoma.
Industria: Se utiliza en el desarrollo de nuevos fármacos dirigidos a las vías PI3K y PDK1 .
Mecanismo De Acción
BAG 956 ejerce sus efectos inhibiendo la actividad de PI3K y PDK1, que son componentes clave de la vía de señalización PI3K / AKT. Esta vía es crucial para regular el crecimiento, la supervivencia y el metabolismo celular. Al bloquear PI3K y PDK1, BAG 956 evita la fosforilación y activación de AKT, lo que lleva a una reducción de la proliferación celular y un aumento de la apoptosis .
Análisis Bioquímico
Biochemical Properties
Nvp-bag956 plays a crucial role in biochemical reactions by inhibiting the activity of PDK1 and PI3Ks. It interacts with several enzymes and proteins, including p110α, p110β, p110δ, and p110γ, with IC50 values of 56, 446, 35, and 117 nM, respectively . The compound also inhibits the phosphorylation of protein kinase B (PKB) at T308 and S473, as well as downstream effectors such as glycogen synthase kinase 3 beta (GSK3β), forkhead box O3 (FKHRL1), and p70 S6 kinase (p70 S6K) . These interactions highlight the compound’s ability to modulate key signaling pathways involved in cell growth, survival, and metabolism.
Cellular Effects
This compound has been shown to exert significant effects on various cell types and cellular processes. In human glioma U87MG and adenocarcinoma PC3M cultures, the compound effectively inhibits the constitutive phosphorylation of PKB and its downstream effectors . This inhibition leads to reduced cell viability and proliferation, as well as cell cycle arrest at the G1 phase . Additionally, this compound decreases cell viability in a panel of human leukemia cell lines and induces cell cycle arrest in MOLM-14 cells . These effects demonstrate the compound’s potential as an anti-cancer agent by targeting key signaling pathways involved in cell growth and survival.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with PDK1 and PI3Ks, leading to the inhibition of their kinase activity. By competitively binding to the ATP-binding site of these kinases, this compound prevents the phosphorylation of downstream targets such as PKB, GSK3β, FKHRL1, and p70 S6K . This inhibition disrupts key signaling pathways, resulting in reduced cell growth, survival, and proliferation. The compound’s ability to modulate these pathways at the molecular level underscores its potential as a therapeutic agent for various diseases, including cancer.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and efficacy in inhibiting kinase activity and reducing cell viability in both in vitro and in vivo studies . Long-term exposure to this compound has been shown to result in sustained inhibition of PKB phosphorylation and downstream signaling pathways, leading to prolonged anti-proliferative effects . These findings highlight the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, the compound has been shown to reduce tumor growth by 50% at a dosage of 75 mg/kg administered twice per day . Higher dosages have been associated with increased toxicity and adverse effects, highlighting the importance of optimizing dosage levels for therapeutic applications . These studies provide valuable insights into the compound’s therapeutic window and potential for use in cancer treatment.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with PDK1 and PI3Ks. By inhibiting these kinases, the compound disrupts key signaling pathways involved in cellular metabolism, including the PI3K/AKT/mTOR pathway . This disruption leads to changes in metabolic flux and metabolite levels, affecting processes such as glucose uptake, protein synthesis, and lipid metabolism . These effects underscore the compound’s potential for modulating metabolic pathways in various diseases.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s cell-permeable nature allows it to effectively reach its intracellular targets, including PDK1 and PI3Ks . This distribution is crucial for its ability to modulate key signaling pathways and exert its biochemical effects. Additionally, the compound’s localization and accumulation within specific cellular compartments may influence its activity and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it interacts with its kinase targets . This localization is crucial for its ability to modulate key signaling pathways and exert its biochemical effects. Understanding the subcellular localization of this compound provides valuable insights into its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de BAG 956 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción generalmente implican el uso de bases fuertes, como el hidruro de sodio, y disolventes como el dimetilsulfóxido (DMSO) y el tetrahidrofurano (THF) .
Métodos de Producción Industrial
La producción industrial de BAG 956 sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para mayores rendimientos y pureza, involucrando a menudo técnicas avanzadas de purificación como la cromatografía líquida de alta resolución (HPLC) para asegurar que el producto final cumpla con los estrictos estándares de calidad .
Análisis De Reacciones Químicas
Tipos de Reacciones
BAG 956 experimenta varias reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica la sustitución de un grupo funcional por otro
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos para reacciones de sustitución. Las condiciones a menudo implican temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas .
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de BAG 956 puede conducir a la formación de varios derivados oxidados, mientras que la reducción puede producir diferentes formas reducidas del compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
LY294002: Otro inhibidor de PI3K con una estructura química diferente.
Wortmannin: Un producto natural que inhibe PI3K pero tiene un mecanismo de acción diferente.
GDC-0941: Un inhibidor sintético de PI3K con aplicaciones terapéuticas similares
Singularidad de BAG 956
BAG 956 es único debido a su doble inhibición de PI3K y PDK1, lo que le permite dirigirse a múltiples puntos en la vía de señalización PI3K / AKT. Esta doble inhibición puede resultar en una supresión más efectiva de la proliferación y supervivencia celular en comparación con los compuestos que solo se dirigen a una de estas quinasas .
Propiedades
IUPAC Name |
2-methyl-2-[4-[2-methyl-8-(2-pyridin-3-ylethynyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N5/c1-19-32-26-17-31-25-13-8-20(6-7-21-5-4-14-30-16-21)15-24(25)27(26)33(19)23-11-9-22(10-12-23)28(2,3)18-29/h4-5,8-17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPAGJWVBUZHNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CN=C3C=CC(=CC3=C2N1C4=CC=C(C=C4)C(C)(C)C#N)C#CC5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00234585 | |
| Record name | BAG-956 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00234585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853910-02-8 | |
| Record name | BAG-956 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0853910028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BAG-956 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00234585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAG-956 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UFC2K6E50 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


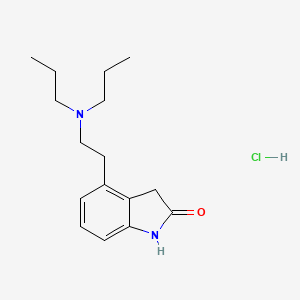
![5-Chloro-n-(5-chloro-2-pyridyl)-3-hydroxy-2-{[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino}benzamide](/img/structure/B1667628.png)
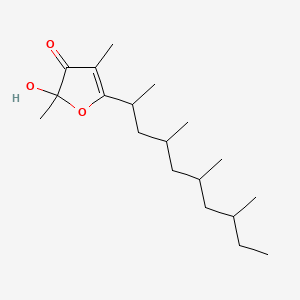
![4-[1-(2-Cyclobutyl-6,6-dioxo-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)piperidin-4-yl]butanoic acid](/img/structure/B1667632.png)

![3-(3H-benzimidazol-5-yl)-5-[3-(trifluoromethyl)-4-[(2S)-1,1,1-trifluoropropan-2-yl]oxyphenyl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B1667636.png)
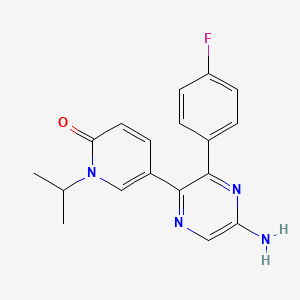
![(E)-but-2-enedioic acid;(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B1667639.png)
![4-[[[[5-(3-Chlorophenyl)-4-thiazolyl]amino]carbonyl]oxy]-1-methyl-1-Azoniabicyclo[2.2.2]octane bromide](/img/structure/B1667640.png)
